CF53
Overview
Description
CF53 is a highly potent and orally active inhibitor of bromodomain and extra-terminal (BET) proteins. BET proteins, including BRD2, BRD3, BRD4, and BRDT, are epigenetic “readers” that play a crucial role in regulating gene transcription. This compound has shown significant antitumor activity in various cancer models, making it a promising candidate for cancer research and treatment .
Preparation Methods
CF53 is synthesized by incorporating a NH-pyrazole group into the 9H-pyrimido[4,5-b]indole core. This synthetic route involves multiple steps, including the formation of the core structure and subsequent functionalization to introduce the NH-pyrazole group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Chemical Reactions Analysis
CF53 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
CF53 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the function of BET proteins and their role in gene transcription.
Biology: this compound is utilized in biological studies to investigate the epigenetic regulation of gene expression and its impact on cellular processes.
Medicine: this compound has shown significant antitumor activity in preclinical models of triple-negative breast cancer and acute leukemia, making it a potential therapeutic agent for cancer treatment.
Industry: This compound is used in the development of new BET inhibitors for pharmaceutical applications
Mechanism of Action
CF53 exerts its effects by binding to the bromodomain of BET proteins, thereby inhibiting their interaction with acetylated histones. This inhibition disrupts the recruitment of BET proteins to chromatin, leading to the suppression of gene transcription. The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT. The pathways involved in its mechanism of action include the regulation of gene expression and the modulation of cellular processes related to cancer progression .
Comparison with Similar Compounds
CF53 is unique among BET inhibitors due to its high potency, selectivity, and oral bioavailability. Similar compounds include:
JQ1: Another potent BET inhibitor, but with different pharmacokinetic properties.
I-BET762: A BET inhibitor with a different chemical structure and selectivity profile.
PLX51107: A selective BET inhibitor with distinct binding affinities and pharmacological properties. This compound stands out due to its excellent oral pharmacokinetic properties and significant antitumor activity in preclinical models
Properties
IUPAC Name |
N-(5-cyclopropyl-2-methylpyrazol-3-yl)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-2-methyl-9H-pyrimido[4,5-b]indol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O2/c1-11-21(12(2)33-30-11)16-8-18-15(9-19(16)32-5)22-23(27-18)25-13(3)26-24(22)28-20-10-17(14-6-7-14)29-31(20)4/h8-10,14H,6-7H2,1-5H3,(H2,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYPVUCBRQNICX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)NC4=C3C(=NC(=N4)C)NC5=CC(=NN5C)C6CC6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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